derivati dell'acido boronico
Boronic acid derivatives are a class of chemical compounds that contain the boronate ester functional group (-BO(OH)₂). These derivatives have gained significant attention in organic synthesis due to their unique reactivity and versatile applications. Commonly utilized as chelating agents, these molecules can form stable complexes with transition metals, facilitating various catalytic reactions and metal-ligand coupling processes.
Boronic acid derivatives also play a crucial role in the development of asymmetric synthesis methods, offering high regioselectivity and stereoselectivity in chemical transformations. Additionally, they find applications in drug discovery, particularly in the design of prodrugs and as inhibitors for enzymes such as carbonic anhydrase. Due to their ability to undergo Suzuki-Miyaura coupling reactions, boronic acid derivatives are indispensable reagents in the construction of complex organic structures.
In summary, boronic acid derivatives represent a vital toolset in modern chemistry, contributing significantly to both fundamental research and industrial applications through their diverse functionalities and reactivity profiles.

Struttura | Nome chimico | CAS | MF |
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potassium trifluoro(2-methylbutan-2-yl)boranuide | 237741-27-4 | C5H11BF3K |
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potassium (2-cyclopropylethyl)trifluoroboranuide | 1445848-01-0 | C5H9BF3K |
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Potassium 5-oxohexyltrifluoroborate | 329976-78-5 | C6H11BOF3-.K+ |
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potassium trifluoro(methylsulfanyl)methylboranuide | 2144763-01-7 | C2H5BF3KS |
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Potassium (2,2-dimethyl-cyclopropyl)-trifluoroborate | 1350729-26-8 | C5H9BF3K |
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Potassium Propa-1,2-dienyltrifluoroborate | 1201899-21-9 | C3H3BF3-.K |
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Potassium Butyl(Trifluoro)Borate(1-) | 444343-55-9 | C4H9BF3K |
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Potassium trifluoro(trifluoroethenyl)boranuide | 380305-63-5 | C2BF6K |
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Potassium Trifluoro(2,2,2-trifluoroethyl)borate | 1510778-85-4 | C2H2BF6K |
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Potassium isopropoxymethyltrifluoroborate | 1394048-67-9 | C4H9BF3KO |
Letteratura correlata
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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